molecular formula C7H6BFO4 B567023 4-Fluoro-2,3-methylenedioxyphenylboronic acid CAS No. 1256345-92-2

4-Fluoro-2,3-methylenedioxyphenylboronic acid

Cat. No.: B567023
CAS No.: 1256345-92-2
M. Wt: 183.929
InChI Key: MZBRLFXVMFAXIT-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-methylenedioxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylenedioxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. For instance, the reaction between 4-fluoro-2,3-methylenedioxyphenyl bromide and a boronic acid derivative under Suzuki-Miyaura conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The fluoro and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and the use of organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Scientific Research Applications

4-Fluoro-2,3-methylenedioxyphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3,4-methylenedioxyphenylboronic acid: Similar structure but with different substitution pattern.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluoro group.

    3,4-(Methylenedioxy)phenylboronic acid: Lacks the fluoro substitution.

Uniqueness

4-Fluoro-2,3-methylenedioxyphenylboronic acid is unique due to the presence of both fluoro and methylenedioxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry and scientific research.

Properties

IUPAC Name

(7-fluoro-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBRLFXVMFAXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681630
Record name (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-92-2
Record name (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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